
N-(1,3-dioxoisoindol-5-yl)-4-pyrrolidin-1-ylsulfonylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound can be inferred from its name. It likely contains an isoindoline group (a type of heterocycle), a sulfonyl group, and a benzamide group .Chemical Reactions Analysis
Again, without specific information on this compound, it’s hard to provide a detailed chemical reactions analysis .Aplicaciones Científicas De Investigación
Synthesis and Characterization
Research on compounds structurally related to N-(1,3-dioxoisoindol-5-yl)-4-pyrrolidin-1-ylsulfonylbenzamide has led to advancements in the synthesis of optically active polyamides with specific pendent groups, including 1,3-dioxoisoindolin-2-yl units. These studies explore the synthesis of new classes of optically active polyamides (PAs) that exhibit high yields, inherent viscosities, and are characterized by elemental analysis, FT-IR, and NMR spectroscopy. These polymers demonstrate specific properties, such as thermal stability, which are crucial for applications in materials science (Isfahani et al., 2010; Faghihi et al., 2010).
Biological Activities
Compounds structurally similar to this compound have been investigated for their antibacterial and antifungal activities. These studies highlight the potential of these compounds as prospective antimicrobials due to their promising preliminary results (Patel & Dhameliya, 2010).
Antioxidant Activity
The antioxidant activities of certain derivatives have been explored, indicating potent antioxidant properties in some compounds compared to known antioxidants like ascorbic acid. This suggests potential applications in the development of new antioxidant agents (Tumosienė et al., 2019).
Anticonvulsant Activity
Hybrid compounds derived from structures related to this compound have been synthesized and shown to possess broad-spectrum anticonvulsant activities. This highlights their potential as new therapeutic agents for epilepsy (Kamiński et al., 2015).
Chemical Reactivity and Complexation
Studies have also focused on the reactivity of precursor molecules and their transformations into dissymmetric ligands, revealing insights into complexation reactions with lanthanide(III) ions. This research opens new avenues for the development of solvent extraction reagents and other applications in coordination chemistry (Ouizem et al., 2014).
Propiedades
IUPAC Name |
N-(1,3-dioxoisoindol-5-yl)-4-pyrrolidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O5S/c23-17(20-13-5-8-15-16(11-13)19(25)21-18(15)24)12-3-6-14(7-4-12)28(26,27)22-9-1-2-10-22/h3-8,11H,1-2,9-10H2,(H,20,23)(H,21,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODKUYTCKVUSRQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)C(=O)NC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

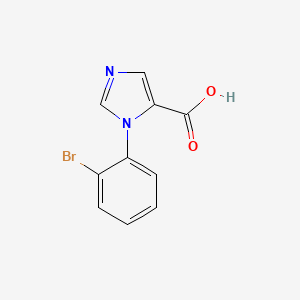
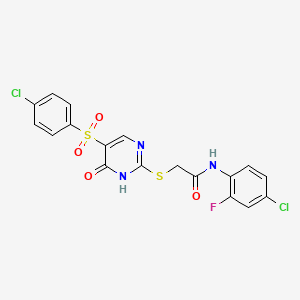
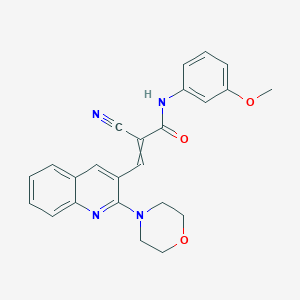

![6-(3-Ethoxypropyl)-4,7-dimethyl-2-[(2-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2781210.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2781212.png)
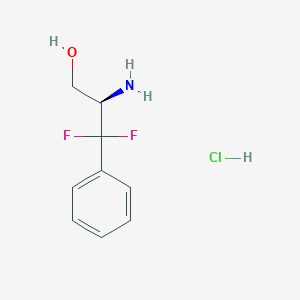
![3-Methyl-5-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-1,2,4-thiadiazole](/img/structure/B2781217.png)
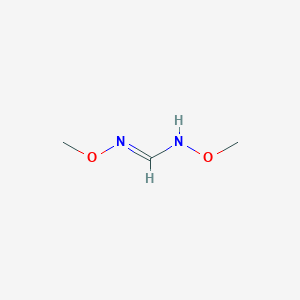
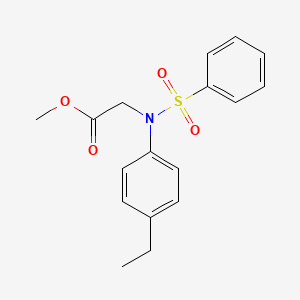

![2-(3-methoxyphenyl)-7-methyl-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/structure/B2781221.png)
![N-(4-ethoxyphenyl)-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2781222.png)
